

Pharmacological Profile of BAY-1316957: A Technical Guide

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Compound of Interest		
Compound Name:	BAY-1316957	
Cat. No.:	B605924	Get Quote

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Abstract

BAY-1316957 is a novel, potent, and selective antagonist of the human prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Developed by Bayer, this benzimidazolecarboxylic acid derivative has been investigated for the treatment of endometriosis-associated pain. Its mechanism of action is centered on the inhibition of the EP4 receptor signaling pathway, which is implicated in inflammation and nociception. Preclinical data indicate that BAY-1316957 possesses favorable pharmacokinetic properties, including high oral bioavailability and a long half-life in rodent models. This technical guide provides a comprehensive overview of the pharmacological profile of BAY-1316957, summarizing key in vitro and in vivo data. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further investigation.

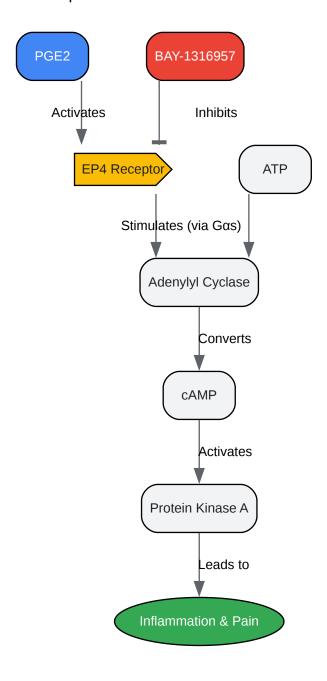
Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1][2] Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four G-protein coupled receptors, including the EP4 receptor. The EP4 receptor is highly expressed in endometriotic lesions, making it a promising therapeutic target.[2][3] **BAY-1316957** has been identified as a potent and selective antagonist of the EP4 receptor, offering a potential non-hormonal treatment for endometriosis-associated pain.[2]



Mechanism of Action

BAY-1316957 competitively antagonizes the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequent modulation of gene expression and cellular function, contributing to inflammation and pain sensitization. By blocking this pathway, **BAY-1316957** is expected to reduce inflammation and alleviate pain.





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Caption: BAY-1316957 Mechanism of Action. (Within 100 characters)

In Vitro Pharmacology Binding Affinity and Selectivity

BAY-1316957 demonstrates high affinity for the human EP4 receptor. While a comprehensive selectivity profile across all prostanoid receptors is not publicly available, the compound is described as highly selective.

Table 1: In Vitro Potency of BAY-1316957

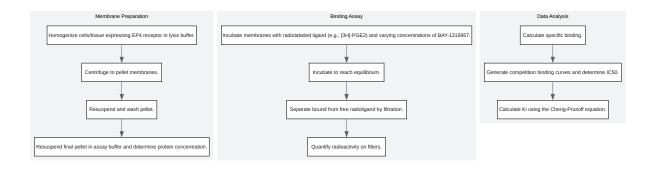
Target	Assay Type	Species	IC50 (nM)	Reference
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| EP4 Receptor | Functional Antagonism | Human | 15.3 | |

Experimental Protocols

This protocol outlines a general procedure for determining the binding affinity of a test compound to the EP4 receptor.





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Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Protocol Details:

- Membrane Preparation: Membranes from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation.
- Binding Reaction: In a 96-well plate, incubate a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2) with varying concentrations of **BAY-1316957** and the membrane preparation.
- Incubation: Incubate at room temperature for a predetermined time to allow binding to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.



- Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2. Specific binding is calculated by subtracting non-specific from total binding.
 The IC50 value is determined by non-linear regression analysis of the competition binding curve.

This protocol describes a method to assess the functional antagonist activity of **BAY-1316957** by measuring its ability to inhibit PGE2-induced cAMP production.





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